molecular formula C16H12N4O2 B7778756 (3-Oxo-3,4-dihydro-2-quinoxalinyl)(phenylhydrazono)acetaldehyde

(3-Oxo-3,4-dihydro-2-quinoxalinyl)(phenylhydrazono)acetaldehyde

Cat. No.: B7778756
M. Wt: 292.29 g/mol
InChI Key: AGOCENCHHQWRRS-ZHZULCJRSA-N
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Description

(3-Oxo-3,4-dihydro-2-quinoxalinyl)(phenylhydrazono)acetaldehyde is a complex organic compound with the molecular formula C16H12N4O2. This compound is characterized by its unique structure, which includes a quinoxaline ring fused with a phenylhydrazono group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Oxo-3,4-dihydro-2-quinoxalinyl)(phenylhydrazono)acetaldehyde typically involves the condensation of 3-oxo-3,4-dihydroquinoxaline with phenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(3-Oxo-3,4-dihydro-2-quinoxalinyl)(phenylhydrazono)acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions include various substituted quinoxalines, hydrazine derivatives, and other functionalized organic compounds .

Scientific Research Applications

(3-Oxo-3,4-dihydro-2-quinoxalinyl)(phenylhydrazono)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Oxo-3,4-dihydro-2-quinoxalinyl)(phenylhydrazono)acetaldehyde involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets are still under investigation, but it is believed that the quinoxaline ring plays a crucial role in its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Oxo-3,4-dihydro-2-quinoxalinyl)(phenylhydrazono)acetaldehyde is unique due to its combination of a quinoxaline ring and a phenylhydrazono group, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications .

Properties

IUPAC Name

(2E)-2-(3-oxo-4H-quinoxalin-2-yl)-2-(phenylhydrazinylidene)acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2/c21-10-14(20-19-11-6-2-1-3-7-11)15-16(22)18-13-9-5-4-8-12(13)17-15/h1-10,19H,(H,18,22)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOCENCHHQWRRS-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=C(C=O)C2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/N=C(/C=O)\C2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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